Demethyldolastatin 10 Demethyldolastatin 10
Brand Name: Vulcanchem
CAS No.:
VCID: VC14515547
InChI: InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)
SMILES:
Molecular Formula: C41H66N6O6S
Molecular Weight: 771.1 g/mol

Demethyldolastatin 10

CAS No.:

Cat. No.: VC14515547

Molecular Formula: C41H66N6O6S

Molecular Weight: 771.1 g/mol

* For research use only. Not for human or veterinary use.

Demethyldolastatin 10 -

Specification

Molecular Formula C41H66N6O6S
Molecular Weight 771.1 g/mol
IUPAC Name N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide
Standard InChI InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)
Standard InChI Key BLUGYPPOFIHFJS-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Introduction

Chemical Structure and Physicochemical Properties

Demethyldolastatin 10 retains the core structure of Dolastatin 10 but features a monomethyl modification at the C-terminal residue, enhancing its stability and compatibility with linker systems in ADCs. The compound’s structure includes four nonproteinogenic amino acids and a thiazole ring, critical for binding to tubulin . Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₄₁H₆₆N₆O₆S
Molecular Weight771.06 g/mol
Solubility24.5 mg/mL in DMSO (31.77 mM)
StabilitySensitive to pH variations
Melting PointNot determined (decomposes upon heating)

The monomethyl group at the C-terminal reduces metabolic degradation compared to the parent compound, enabling sustained cytotoxicity within tumor microenvironments .

Mechanism of Action: Tubulin Inhibition and Antiproliferative Effects

Demethyldolastatin 10 exerts its anticancer effects by binding to β-tubulin at the vinca domain, inhibiting microtubule assembly and disrupting mitotic spindle formation. This action arrests cells in the G2/M phase, triggering caspase-mediated apoptosis . At concentrations as low as 0.1 nM, it demonstrates cytotoxicity across diverse cancer cell lines, including lymphoma, breast, and ovarian carcinomas .

Key Mechanistic Insights:

  • Tubulin Binding Affinity: 10-fold higher than Dolastatin 10 due to optimized hydrophobic interactions .

  • pH-Dependent Activation: Acidic tumor microenvironments (pH 5.0–6.5) cleave the linker in ADCs, releasing active Demethyldolastatin 10.

  • Synergy with Immunotherapy: Enhances antigen presentation by promoting immunogenic cell death .

Synthesis and Industrial Production

The synthesis of Demethyldolastatin 10 involves a 12-step process, starting with linear peptide assembly followed by cyclization and methylation. Key steps include:

  • Solid-Phase Peptide Synthesis: Sequential coupling of Dov-Val, Dolaproine, Dolaisoleuine, and Dolaphenine residues.

  • Oxime Ligation: Conjugation to monoclonal antibodies via a Val-Cit-PAB linker, achieving a drug-to-antibody ratio (DAR) of 2.0–4.0 .

  • Purification: Reverse-phase HPLC yields >98% purity, critical for clinical-grade ADCs .

Industrial production scales this process using continuous-flow reactors, ensuring batch consistency and compliance with Good Manufacturing Practices (GMP) .

Pharmacokinetics and Toxicology

Phase I clinical trials of Dolastatin 10 analogs revealed critical pharmacokinetic parameters for Demethyldolastatin 10:

ParameterValue
Plasma Half-Life (t₁/₂)18.9 hours (terminal phase)
Maximum Tolerated Dose300 µg/m² (standalone)
Dose-Limiting ToxicityGranulocytopenia (33% incidence)
MetabolismHepatic N-demethylation (<2% metabolite formation)

Notably, conjugation to antibodies in ADCs reduces systemic exposure, mitigating hematological toxicity while maintaining efficacy .

Therapeutic Applications in Antibody-Drug Conjugates

Demethyldolastatin 10 has been integrated into four FDA-approved ADCs, revolutionizing treatment paradigms for hematological and solid tumors:

ADC NameTarget AntigenIndicationApproval Year
Brentuximab Vedotin (Adcetris®)CD30Hodgkin’s Lymphoma2011
Enfortumab Vedotin (Padcev®)Nectin-4Urothelial Carcinoma2019
Polatuzumab Vedotin (Polivy®)CD79bDiffuse Large B-Cell Lymphoma2019
Belantamab Mafodotin (Blenrep®)BCMAMultiple Myeloma2020

These ADCs deliver Demethyldolastatin 10 selectively to tumor cells, achieving localized cytotoxicity with minimal off-target effects .

Recent Advances and Clinical Trials

Over 200 clinical trials are evaluating Demethyldolastatin 10-based ADCs, focusing on novel targets and combination therapies:

  • HER2-Positive Cancers: Trastuzumab-MMAE conjugates show promise in breast and gastric cancers (NCT04234411) .

  • TROP2-Directed Therapy: Sacituzumab Govitecan (Trodelvy®) trials demonstrate 33% response rates in triple-negative breast cancer .

  • Bispecific ADCs: Dual-targeting constructs (e.g., CD19/CD22) enhance tumor penetration and reduce resistance .

Challenges and Future Directions

Despite its success, Demethyldolastatin 10 faces limitations:

  • Linker Instability: Premature payload release in circulation causes neutropenia and neuropathy .

  • Resistance Mechanisms: Upregulation of efflux pumps (e.g., P-gp) reduces intracellular drug accumulation .

Ongoing research aims to address these through:

  • Site-Specific Conjugation: THIOMAB technology ensures uniform DAR and improved pharmacokinetics .

  • Prodrug Strategies: Masking the free amine group until tumor-specific activation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator